REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8](OC)=[O:9])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>C1COCC1>[CH3:1][NH:2][CH2:3][C:5]1[CH:6]=[C:7]([CH2:8][OH:9])[CH:12]=[CH:13][CH:14]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The resultant slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The resultant gel was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the liquors concentrated in vacuo
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat aq brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the drying agent
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography (SiO2, gradient elution with CH2Cl2; 95:5 CH2Cl2:MeOH; 90:10 CH2Cl2:MeOH; 90:10:1 CH2Cl2:MeOH:NH3; 85:15:1 CH2Cl2:MeOH:NH3)
|
Name
|
|
Type
|
|
Smiles
|
CNCC=1C=C(C=CC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |